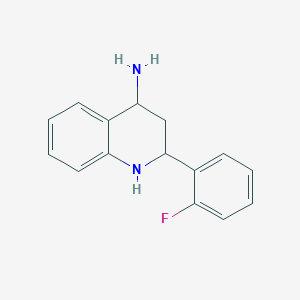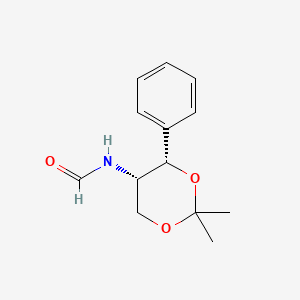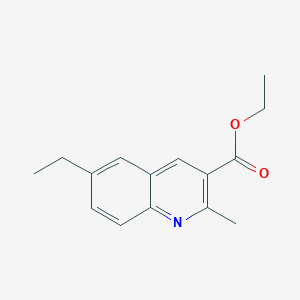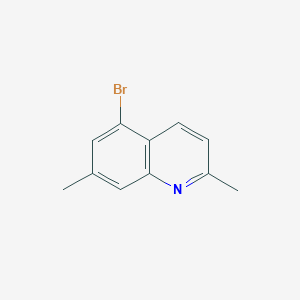
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a fluorophenyl group attached to a tetrahydroquinoline backbone, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another method involves the nucleophilic substitution of bromobenzaldehyde with sodium azide, followed by reduction and cyclization steps .
Chemical Reactions Analysis
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It acts as a modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may interact with GABA-A receptors, enhancing the binding of GABA and increasing the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, differing mainly in the substitution of a chlorine atom with a fluorine atom.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family, known for its norepinephrine reuptake inhibition mechanism.
2-Fluorophenylacetic acid: Used in the synthesis of various derivatives and as a chiral derivatizing agent.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H15FN2 |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15FN2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,13,15,18H,9,17H2 |
InChI Key |
FIPUGBJAKIBBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=CC=CC=C3F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)




![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)


![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)


![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)
